![molecular formula C14H21ClN2O2 B6448238 3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine CAS No. 2640969-43-1](/img/structure/B6448238.png)
3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine
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Description
The compound “3-chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine” is a complex organic molecule that contains a pyridine ring, a piperidine ring, and methoxyethyl and chloro substituents. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperidine rings would give the molecule a certain degree of rigidity, while the methoxyethyl and chloro substituents could influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the polar methoxyethyl group could influence its solubility in polar solvents, while the chloro substituent could affect its reactivity .Mechanism of Action
Future Directions
The future directions for the study of this compound would depend on its potential applications. If it shows promise as a drug, for example, future studies could focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .
properties
IUPAC Name |
3-chloro-4-[[1-(2-methoxyethyl)piperidin-4-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O2/c1-18-9-8-17-6-3-12(4-7-17)11-19-14-2-5-16-10-13(14)15/h2,5,10,12H,3-4,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEOTEAFKNGBIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)COC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-{[1-(2-methoxyethyl)piperidin-4-yl]methoxy}pyridine |
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